5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride
Overview
Description
5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride, also known as 5-TTS, is a chemical compound that is used in many scientific research applications. It is a versatile sulfonyl chloride derivative of thiophene, which has a wide range of applications in the fields of biochemistry, pharmacology, and biophysics. 5-TTS has been used in a variety of in vivo and in vitro studies, and it has been found to display a number of interesting biochemical and physiological effects.
Scientific Research Applications
Energetic Materials
Tetrazoles are known for their high nitrogen content, excellent thermal stability, and acceptable impact and friction sensitivities. They are often used as precursors to nitrogen-rich energetic salts, which have applications in propellants and explosives .
Enthalpy Enhancers
Compounds like 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine have been studied for their potential as enthalpy enhancers due to their high heat of formation (HOF). This property can be leveraged in various energy-related applications .
Metal–Organic Frameworks (MOFs)
Tetrazole-based ligands are instrumental in constructing MOFs with fascinating structures. These frameworks have potential applications in gas storage, separation, catalysis, and luminescence .
Coordination Polymers
Transition metal coordination polymers with tetrazole ligands have been synthesized and structurally characterized. These materials can be used in magnetic, optical, and catalytic applications due to their unique structural properties .
Synthesis Methods
Novel methods for synthesizing tetrazole compounds have been developed, indicating a wide area of application. These methods can be applied in pharmaceuticals, agrochemicals, and material sciences .
Luminescence and Magnetic Properties
Tetrazoles are part of research into luminescent materials and magnetic properties. This research has implications for developing new materials for electronics and photonics .
properties
IUPAC Name |
5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGNDNVYOIZJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680583 | |
Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924964-21-6 | |
Record name | 5-(2H-Tetrazol-5-yl)-2-thiophenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924964-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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